molecular formula C7H14O7 B2910000 D-Glycero-D-gulo-heptose CAS No. 62475-58-5

D-Glycero-D-gulo-heptose

Cat. No.: B2910000
CAS No.: 62475-58-5
M. Wt: 210.182
InChI Key: YPZMPEPLWKRVLD-REQIZBSHSA-N
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Description

D-Glycero-D-gulo-heptose is a seven-carbon sugar, also known as a heptose. It is a rare monosaccharide that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an aldehyde group, making it highly reactive and versatile in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glycero-D-gulo-heptose can be achieved through several methods. One common approach involves the elongation of a five-carbon sugar, such as D-xylose, using the Horner–Wadsworth–Emmons reaction. This reaction extends the carbon chain from five to seven carbons, resulting in the formation of the heptose . Another method involves the use of mannurono-2,6-lactone as a starting material, followed by substrate-controlled establishment of the C-6 configuration and nucleophilic introduction of phosphate at the C-1 position .

Industrial Production Methods: Industrial production of this compound is less common due to its limited demand and the complexity of its synthesis. advancements in synthetic chemistry have enabled the gram-scale production of this compound. Optimized synthetic routes have been developed to increase the efficiency of the synthesis and reduce the number of steps involved .

Scientific Research Applications

D-Glycero-D-gulo-heptose has several scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various chemical reactions and studies .

Biology: In biological research, this compound is studied for its role in metabolic pathways and its interactions with enzymes. It has been investigated for its potential to inhibit glucose phosphorylation and metabolism, which could have implications for understanding metabolic disorders .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and metabolic pathways makes it a candidate for drug development and disease treatment .

Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable for creating novel compounds with specific functions .

Comparison with Similar Compounds

Uniqueness: D-Glycero-D-gulo-heptose is unique due to its specific stereochemistry and reactivity. Unlike other heptoses, it has distinct hydroxyl group orientations that influence its chemical behavior and interactions with enzymes. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-PJEQPVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031278
Record name D-Glycero-D-gulo-heptose
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3146-50-7
Record name D-glycero-D-gulo-Heptose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3146-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glycero-D-gulo-heptose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glycero-D-gulo-heptose
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Record name D-glycero-D-gulo-heptose
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Q & A

Q1: Does D-Glycero-D-gulo-heptose inhibit D-glucose phosphorylation in the same way as D-mannoheptulose?

A1: No, unlike D-mannoheptulose, this compound does not effectively inhibit D-glucose phosphorylation by key enzymes like yeast hexokinase, bovine heart hexokinase, or human B-cell glucokinase. It also shows poor phosphorylation by low-Km hexokinase isoenzymes and liver B-cell glucokinase. []

Q2: What is the impact of this compound on glucose-induced insulin release?

A2: Studies show that this compound does not affect glucose-induced insulin release. This is in contrast to D-mannoheptose, which exhibits a more complex behavior, enhancing insulin release at low concentrations and inhibiting it at higher concentrations. []

Q3: Can this compound be used as a substitute for D-mannoheptulose in studies focusing on D-glucose metabolism?

A3: Based on current research, neither this compound nor D-mannoheptose can be considered suitable substitutes for D-mannoheptulose when investigating D-glucose phosphorylation, metabolism, or insulinotropic action. They do not replicate the specific inhibitory effects of D-mannoheptulose. []

Q4: How does this compound behave in the presence of metal cations?

A4: this compound, like some other sugars, forms complexes with certain metal cations, impacting its tautomeric equilibrium in aqueous solutions. This complexation is observed with the α-pyranose and α-furanose forms but not with the β-pyranose and β-furanose forms. []

Q5: Which metal cations show the strongest complex formation with this compound?

A5: Research using NMR spectroscopy indicates that lanthanum (La), calcium (Ca), and strontium (Sr) ions exhibit the strongest complexation with this compound. []

Q6: How does the complexation of this compound with metal ions influence its chemical behavior?

A6: The presence of complexing metal ions like calcium or strontium can significantly shift the anomeric equilibrium of this compound. This effect has been strategically utilized to synthesize all four of its methyl glycosides in good yields. []

Q7: Has this compound been used in nucleoside synthesis?

A7: Yes, this compound has been employed as a starting material for synthesizing novel nucleosides. These nucleosides are distinct from naturally occurring ones due to their seven-carbon chain and pyranose ring structure. []

Q8: What are the typical synthetic routes to obtain protected forms of this compound?

A8: Protected derivatives of this compound, useful for further synthesis, can be prepared through various routes. One approach involves the acid-catalyzed acetonation of this compound, resulting in the formation of 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose. [] Another method utilizes a convenient route to access protected and free 2,6-anhydro-d-glycero-d-gulo-heptoses through 1-formyl-β-d-glucopyranosides. []

Q9: Can you provide an example of a specific this compound derivative synthesis?

A9: One example is the synthesis of 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose. This involves reacting 3,4,5,6,7-Pentaacetoxy-D-gluco-1-nitro-1-heptene with methanolic ammonia, yielding 2-acetamido-1,2-dideoxy-1-nitro-D-glycero-D-gulo-heptitol. This intermediate is then subjected to a modified Nef reaction to obtain the desired 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose. [, ]

Q10: What is the significance of synthesizing phosphorylated derivatives of this compound?

A10: Synthesizing phosphorylated derivatives like this compound 4-(dihydrogen phosphate) is crucial for understanding the biological roles of phosphorylated sugars. These derivatives provide insights into metabolic pathways and potential applications in areas such as enzyme studies and drug discovery. [, ]

Q11: How is this compound 4-(dihydrogen phosphate) synthesized?

A11: One method involves condensing benzyl β-D-glycero-D-gulo-heptopyranoside with cyclohexanone to obtain the 2,3:6,7-di-O-cyclohexylidene derivative. This derivative is then phosphorylated, followed by acidic hydrolysis to remove the cyclohexylidene groups, yielding benzyl heptoside 4-phosphate. Finally, de-O-benzylation by hydrogenolysis gives the desired this compound 4-(dihydrogen phosphate). []

Q12: What is known about the formation of anhydro derivatives from this compound?

A12: In acidic solutions, this compound can form both 1,6- and 1,7-anhydro-D-glycero-β-D-gulo-heptopyranoses. [] Additionally, studies have shown that this compound predominantly forms its 1,7-anhydride (66%) and only a small amount of the 1,6-anhydride (9%). This preference is consistent with calculations based on conformational interaction energies. []

Q13: Can you describe a specific reaction where a this compound derivative leads to an anhydro product?

A13: When 2,3:6,7-di-O-isopropylidene-5-O-toluene-p-sulphonyl-D-glycero-D-gulo-heptofuranose reacts with sodium methoxide, it yields a mixture of methyl 2,3:6,7-di-O-isopropylidene-β-D-glycero-L-talo-heptofuranoside and 1,4-anhydro-2,3:6,7-di-O-isopropylidene-α-D-glycero-D-allo-heptopyranose (also known as 1,5-anhydro-2,3:6,7-di-O-isopropylidene-β-D-glycero-D-allo-heptofuranose). This reaction suggests the possibility of intramolecular transtosylation leading to the anhydro-sugar formation. []

Q14: What is the role of this compound in the synthesis of specific deoxyhexose derivatives?

A14: this compound plays a crucial role in synthesizing β‐C(1→3)‐glucopyranosides of 2- and 4-deoxy-D-hexoses. This is achieved through a multistep process involving the Oshima-Nozaki condensation reaction with appropriately protected derivatives of this compound and subsequent modifications to obtain the desired deoxyhexose derivatives. []

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